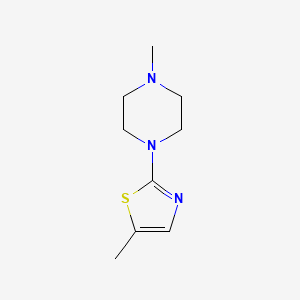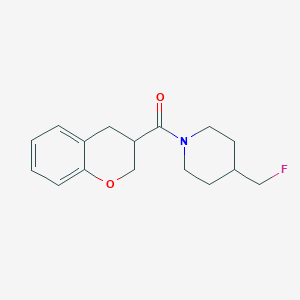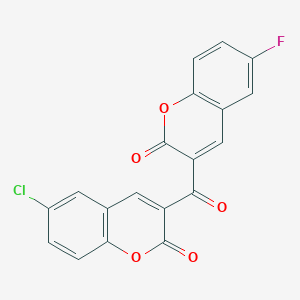![molecular formula C21H31N3O3 B12227726 1-(4-{[1-(2,5-Dimethylfuran-3-carbonyl)piperidin-4-yl]oxy}but-2-yn-1-yl)-4-methylpiperazine](/img/structure/B12227726.png)
1-(4-{[1-(2,5-Dimethylfuran-3-carbonyl)piperidin-4-yl]oxy}but-2-yn-1-yl)-4-methylpiperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-{[1-(2,5-Dimethylfuran-3-carbonyl)piperidin-4-yl]oxy}but-2-yn-1-yl)-4-methylpiperazine is a complex organic compound that features a unique structure combining a furan ring, piperidine, and piperazine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-{[1-(2,5-Dimethylfuran-3-carbonyl)piperidin-4-yl]oxy}but-2-yn-1-yl)-4-methylpiperazine typically involves multiple steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Piperidine and Piperazine Derivatives: The piperidine and piperazine derivatives are synthesized separately, often through nucleophilic substitution reactions.
Coupling Reactions: The final compound is formed by coupling the furan ring with the piperidine and piperazine derivatives using reagents like palladium catalysts in a Suzuki-Miyaura coupling reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic route for scalability, including the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-(4-{[1-(2,5-Dimethylfuran-3-carbonyl)piperidin-4-yl]oxy}but-2-yn-1-yl)-4-methylpiperazine can undergo various chemical reactions:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The carbonyl group in the furan ring can be reduced to form alcohols.
Substitution: The piperidine and piperazine rings can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Furanones and carboxylic acids.
Reduction: Alcohols and alkanes.
Substitution: Various substituted piperidine and piperazine derivatives.
Scientific Research Applications
1-(4-{[1-(2,5-Dimethylfuran-3-carbonyl)piperidin-4-yl]oxy}but-2-yn-1-yl)-4-methylpiperazine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new materials and catalysts.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of advanced polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(4-{[1-(2,5-Dimethylfuran-3-carbonyl)piperidin-4-yl]oxy}but-2-yn-1-yl)-4-methylpiperazine involves its interaction with specific molecular targets:
Molecular Targets: It may bind to receptors or enzymes, modulating their activity.
Pathways Involved: The compound can influence signaling pathways related to inflammation, pain, or cellular metabolism.
Comparison with Similar Compounds
Similar Compounds
1-(2,5-Dimethylfuran-3-yl)piperidine: Shares the furan and piperidine moieties but lacks the piperazine ring.
4-Methylpiperazine derivatives: Compounds with similar piperazine structures but different substituents.
Uniqueness
1-(4-{[1-(2,5-Dimethylfuran-3-carbonyl)piperidin-4-yl]oxy}but-2-yn-1-yl)-4-methylpiperazine is unique due to its combination of furan, piperidine, and piperazine rings, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C21H31N3O3 |
|---|---|
Molecular Weight |
373.5 g/mol |
IUPAC Name |
(2,5-dimethylfuran-3-yl)-[4-[4-(4-methylpiperazin-1-yl)but-2-ynoxy]piperidin-1-yl]methanone |
InChI |
InChI=1S/C21H31N3O3/c1-17-16-20(18(2)27-17)21(25)24-9-6-19(7-10-24)26-15-5-4-8-23-13-11-22(3)12-14-23/h16,19H,6-15H2,1-3H3 |
InChI Key |
IPMKWSREWGLYNT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)N2CCC(CC2)OCC#CCN3CCN(CC3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-isopropyl-N-[(1-methyl-1H-pyrrol-2-yl)methyl]-1H-pyrazol-5-amine](/img/structure/B12227648.png)
![5-methyl-N-[1-(pyrazin-2-yl)azetidin-3-yl]-1,2-oxazole-3-carboxamide](/img/structure/B12227652.png)
![2-[3-(Fluoromethyl)piperidin-1-yl]pyrimidine-4-carbonitrile](/img/structure/B12227656.png)
![5-Bromo-4-methoxy-2-[4-(trifluoromethyl)piperidin-1-yl]pyrimidine](/img/structure/B12227664.png)
![N-[(1-methyl-1H-1,2,4-triazol-5-yl)methyl]cyclobutanamine](/img/structure/B12227667.png)

![4,6-Dimethyl-2-(3-{[(6-methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)pyrimidine](/img/structure/B12227672.png)
![N-{[1-(3,5-dimethyl-1,2-oxazole-4-carbonyl)piperidin-4-yl]methyl}-3-methoxy-N-methylpyrazin-2-amine](/img/structure/B12227675.png)
![3-[[[1-(2-Fluoroethyl)pyrazol-4-yl]amino]methyl]phenol;hydrochloride](/img/structure/B12227683.png)

![4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-cyclopropylmorpholine-2-carboxamide](/img/structure/B12227692.png)
![5-[2-(4-Hydroxypiperidin-1-yl)pyrimidin-5-yl]pyridin-3-ol](/img/structure/B12227698.png)

![6-cyclobutyl-N-[1-(pyrazin-2-yl)azetidin-3-yl]pyrimidin-4-amine](/img/structure/B12227704.png)
